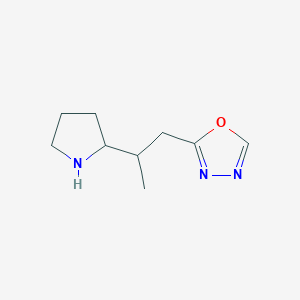
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the pyrrolidino group enhances its chemical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine . Additionally, the reaction between hydrazides and carboxylic acids or amides can lead to the formation of 1,3,4-oxadiazoles .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves scalable and efficient synthetic routes. The use of solvent-free conditions and green chemistry principles is becoming more prevalent to minimize environmental impact . Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole, 2-(2-pyrrolidino-2-propyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to cytotoxic effects on malignant cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Less commonly studied but also exhibits interesting chemical properties.
1,2,5-Oxadiazole: Known for its stability and unique reactivity.
Uniqueness
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- is unique due to its enhanced biological activity and chemical stability. The presence of the pyrrolidino group further distinguishes it from other oxadiazole derivatives, providing it with unique pharmacological properties .
Propiedades
Número CAS |
32515-31-4 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-2-ylpropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7(8-3-2-4-10-8)5-9-12-11-6-13-9/h6-8,10H,2-5H2,1H3 |
Clave InChI |
CQTKVYHURMMRPR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NN=CO1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


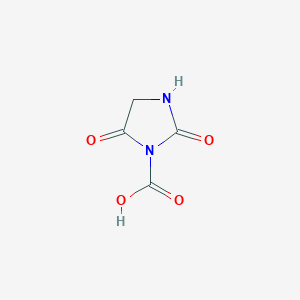
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
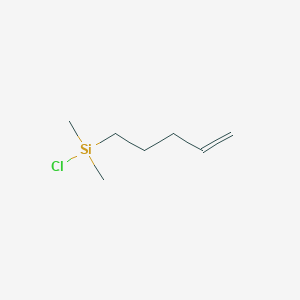
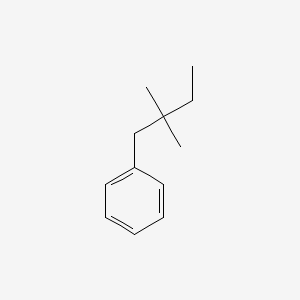

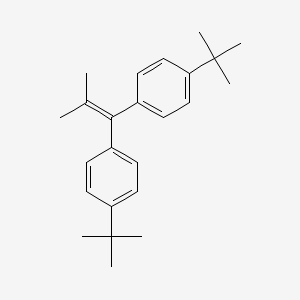

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)

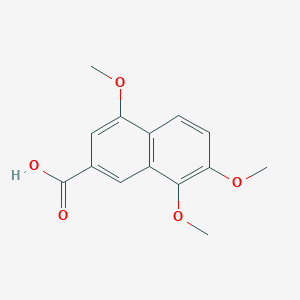
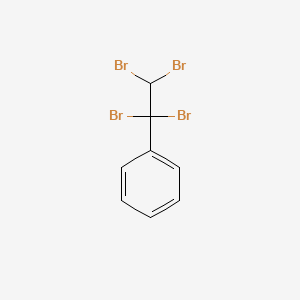
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
